Product packaging for 3-[(Methylsulfanyl)methyl]phenol(Cat. No.:CAS No. 35377-64-1)

3-[(Methylsulfanyl)methyl]phenol

Cat. No.: B2753723
CAS No.: 35377-64-1
M. Wt: 154.23
InChI Key: VBZSRYFAFIYMNL-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfur-Containing Aromatic Compounds in Synthetic Chemistry

Sulfur-containing aromatic compounds are a cornerstone of modern synthetic chemistry, valued for their diverse reactivity and presence in a vast array of functional molecules. Current time information in Bangalore, IN.chem960.comchemicalbook.com The inclusion of a sulfur atom within an aromatic framework can significantly influence the electronic properties of the molecule, impacting its reactivity, and biological activity. epa.gov Organosulfur compounds, a broad class that encompasses molecules like 3-[(Methylsulfanyl)methyl]phenol, are integral to the development of pharmaceuticals, agrochemicals, and materials science. chemicalbook.comnih.gov The carbon-sulfur bond is a key feature in many biologically active molecules and natural products. chem960.comchemicalbook.com

Sulfides, also known as thioethers, are characterized by a C-S-C bond and are important intermediates in organic synthesis. nih.gov They can be readily oxidized to sulfoxides and sulfones, further expanding their synthetic utility. nih.gov The presence of sulfur can also facilitate specific chemical transformations, making these compounds valuable building blocks for more complex molecular architectures. pharmaffiliates.com

Historical Perspective on the Emergence of this compound in Chemical Literature

A comprehensive review of the chemical literature reveals a scarcity of studies specifically focused on this compound. While its isomers and related structures have been investigated, the dedicated study of this particular compound appears limited.

A potential synthetic route for this compound can be inferred from general methods for the methylthiomethylation of phenols. One such method involves the reaction of a phenol (B47542) with dimethyl sulfoxide (B87167) (DMSO) and an activating agent like thionyl chloride, which proceeds via a chem960.comchembk.com-sigmatropic rearrangement to selectively introduce a methylthiomethyl group at the ortho position. While this method has been applied to various substituted phenols, its specific application to generate this compound has not been explicitly documented in the reviewed literature.

Overview of Research Trajectories Concerning this compound

Given the limited direct research on this compound, there are no clearly defined research trajectories for this compound. Its structural similarity to other biologically active phenols and sulfur-containing compounds suggests potential areas for future investigation. For instance, related alkyl(thio)phenols have been studied for their estrogenic activity. However, without specific studies on this compound, any discussion of its research applications remains speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B2753723 3-[(Methylsulfanyl)methyl]phenol CAS No. 35377-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylsulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZSRYFAFIYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylsulfanyl Methyl Phenol

Direct Synthesis Approaches to 3-[(Methylsulfanyl)methyl]phenol

The direct introduction of a (methylsulfanyl)methyl group onto the phenol (B47542) ring in a single step is an attractive, though challenging, synthetic route.

Formaldehyde (B43269), Hydrogen Sulfide (B99878), and Phenol Condensation Reactions for this compound Formation

A potential direct route to this compound involves a reaction analogous to the Mannich reaction, where phenol, formaldehyde, and a sulfur source like methyl mercaptan or hydrogen sulfide followed by methylation, could theoretically condense to form the desired product. In this electrophilic aromatic substitution, the hydroxyl group of phenol is an ortho-, para-director. This inherent directing effect makes the formation of the meta-substituted product, this compound, a significant challenge. The reaction would likely yield a mixture of ortho- and para-isomers, with the meta-isomer being a minor product, if formed at all.

Investigations into Reaction Conditions and Catalysis for this compound Synthesis

To favor the formation of the meta-product in a direct condensation, specific catalysts and reaction conditions would be necessary to overcome the natural directing effects of the hydroxyl group. While specific catalysts for the meta-alkylation of phenol with a methylsulfanylmethyl group are not well-documented, one could theorize the use of shape-selective catalysts, such as certain zeolites, which might sterically hinder ortho and para attack, thereby increasing the proportion of the meta-product. High temperatures and pressures could also influence the product distribution, potentially favoring the thermodynamically more stable product, which may or may not be the meta-isomer. However, without specific experimental data, these remain hypothetical approaches.

Multi-Step Synthetic Pathways Leading to this compound

Given the challenges of direct synthesis, multi-step pathways offer a more controlled and often more viable approach to obtaining this compound. vapourtec.com

Precursor Compounds and Intermediate Transformations for this compound

A plausible multi-step synthesis would involve starting with a precursor that already has the desired meta-substitution pattern. Several strategies can be envisioned:

Starting from 3-Hydroxybenzyl Alcohol: This commercially available precursor could be converted to 3-hydroxybenzyl bromide or chloride, followed by a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe) to yield the target compound.

Starting from 3-Bromophenol: Protection of the phenolic hydroxyl group, for example as a methoxymethyl (MOM) ether, would be the first step. The resulting 1-bromo-3-(methoxymethoxy)benzene (B1336660) could then undergo a metal-catalyzed cross-coupling reaction to introduce a methylthiomethyl group. Subsequent deprotection of the MOM group would yield this compound.

Starting from 3-Toluidine: Diazotization of 3-toluidine followed by a Sandmeyer-type reaction could introduce a hydroxyl group to form m-cresol (B1676322). Subsequent radical bromination of the methyl group of m-cresol would yield 3-hydroxybenzyl bromide. This intermediate can then be reacted with sodium thiomethoxide.

A hypothetical reaction scheme starting from 3-hydroxybenzaldehyde (B18108) is presented below:

StepReactant(s)Reagent(s)Product
13-HydroxybenzaldehydeSodium borohydride (B1222165) (NaBH4)3-Hydroxybenzyl alcohol
23-Hydroxybenzyl alcoholThionyl chloride (SOCl2)3-Hydroxybenzyl chloride
33-Hydroxybenzyl chlorideSodium thiomethoxide (NaSMe)This compound

Reaction Mechanisms and Reactivity of 3 Methylsulfanyl Methyl Phenol

Electrophilic Aromatic Substitution Reactions Involving 3-[(Methylsulfanyl)methyl]phenol

The phenol (B47542) functional group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. wvu.educhemistrysteps.comlibretexts.org The hydroxyl group's strong electron-donating effect, through resonance, significantly increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. lkouniv.ac.in For this compound, the hydroxyl group at position 1 and the methylsulfanylmethyl group at position 3 dictate the regioselectivity of incoming electrophiles.

The hydroxyl group directs electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. The methylsulfanylmethyl group is generally considered to be a weak activating group and also an ortho-, para-director. However, the directing effect of the hydroxyl group is significantly stronger. Therefore, electrophilic substitution on this compound is expected to predominantly occur at positions 2, 4, and 6.

Common electrophilic aromatic substitution reactions include:

Halogenation: In the presence of halogens like bromine (Br₂) or chlorine (Cl₂), this compound is expected to undergo rapid substitution at the activated positions. chemistrysteps.com Due to the strong activation by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. chemistrysteps.com

Nitration: Reaction with nitric acid (HNO₃) in the presence of a sulfuric acid (H₂SO₄) catalyst introduces a nitro group (–NO₂) onto the aromatic ring. minia.edu.eg The strong activating nature of the hydroxyl group can lead to over-nitration and oxidative decomposition, necessitating careful control of reaction conditions. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (–SO₃H). lkouniv.ac.in This reaction is reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions, involving the introduction of alkyl or acyl groups, respectively, are also influenced by the activating hydroxyl group. chemistrysteps.com However, the presence of the phenolic hydroxyl group can lead to complications, such as O-alkylation or O-acylation, and may require protective group strategies.

The interplay of the directing effects of the two substituents can be summarized in the following table:

PositionActivation by -OHActivation by -CH₂SCH₃Overall Predicted Reactivity
2 Ortho (Strongly Activating)Ortho (Weakly Activating)Highly Favored
4 Para (Strongly Activating)Ortho (Weakly Activating)Highly Favored
5 Meta (Deactivating)Para (Weakly Activating)Less Favored
6 Ortho (Strongly Activating)Meta (Deactivating)Highly Favored

Nucleophilic Substitution Processes of this compound Derivatives

While the electron-rich aromatic ring of this compound itself is not susceptible to nucleophilic aromatic substitution (SNAr), its derivatives can undergo such reactions. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. core.ac.uk

Derivatives of this compound, where electron-withdrawing groups such as nitro (–NO₂) or cyano (–CN) are introduced onto the ring via electrophilic substitution, would become candidates for nucleophilic substitution. For instance, if a nitro group is introduced at a position ortho or para to a potential leaving group (like a halogen), the ring becomes sufficiently activated for a nucleophile to attack and displace the leaving group. acs.org

Furthermore, the methylsulfanylmethyl group itself can be a site for nucleophilic substitution. The sulfur atom can be oxidized to a sulfoxide (B87167) (–S(O)CH₃) or a sulfone (–SO₂CH₃). These oxidized species are good leaving groups, and the benzylic carbon becomes susceptible to nucleophilic attack.

Rearrangement Reactions Involving the this compound Scaffold

The this compound scaffold can participate in various rearrangement reactions, often initiated by the functional groups present.

Mechanistic Elucidation of Rearrangement Pathways

One notable rearrangement is the nih.govnih.gov-sigmatropic rearrangement . For example, an O-allyl ether derivative of this compound, formed by reacting the phenolic hydroxyl group with an allyl halide, can undergo a Claisen-type rearrangement upon heating. This reaction involves the concerted movement of six electrons, leading to the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring.

Another potential rearrangement is the Pummerer reaction for derivatives where the sulfur atom of the methylsulfanylmethyl group is oxidized to a sulfoxide. acs.org Upon treatment with an activating agent like acetic anhydride, the sulfoxide can rearrange to form an α-acyloxy thioether. This intermediate can then be hydrolyzed to an aldehyde.

The Bamberger rearrangement could be envisioned for N-phenylhydroxylamine derivatives of the phenol. wiley-vch.de This acid-catalyzed reaction converts the N-phenylhydroxylamine to a p-aminophenol derivative. wiley-vch.de

Influence of Substituents on Rearrangement Efficacy

The efficiency and outcome of rearrangement reactions are highly dependent on the nature and position of other substituents on the aromatic ring.

Electronic Effects: Electron-donating groups on the aromatic ring can accelerate rearrangements like the Claisen rearrangement by stabilizing the electron-deficient transition state. Conversely, electron-withdrawing groups can hinder such reactions.

Steric Effects: Bulky substituents at the ortho positions can sterically hinder the migration of groups in rearrangements like the Claisen rearrangement, potentially favoring migration to the para position or inhibiting the reaction altogether. msu.edu In the context of the Pummerer reaction, steric hindrance around the sulfoxide group could affect its activation and subsequent rearrangement.

Palladium-Catalyzed Transformations of this compound and its Analogs

Palladium catalysis offers a powerful toolkit for modifying the this compound scaffold. The phenolic hydroxyl group can be converted into a triflate (–OTf) or a nonaflate, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions.

Common palladium-catalyzed reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate derivative with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net

Heck Reaction: An aryl triflate derivative can be coupled with an alkene to introduce a vinyl group onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl triflate with an amine. researchgate.net

Sonogashira Coupling: This involves the coupling of an aryl halide or triflate with a terminal alkyne, providing access to aryl-alkyne structures. mdpi.com

The methylsulfanylmethyl group can also participate in palladium-catalyzed reactions. For instance, the C–S bond could potentially be cleaved and functionalized under specific catalytic conditions.

Thiol-Ene Type Reactions and Additions Involving this compound

The "thiol" part of the methylsulfanylmethyl group is a thioether, not a free thiol (–SH). Therefore, direct participation in classic radical-mediated thiol-ene reactions, which involve the addition of a thiol to an alkene, is not possible. beilstein-journals.orgresearchgate.net

However, derivatives of this compound can be synthesized to incorporate either a thiol or an ene (alkene) functionality.

Introducing an Ene Group: The phenolic hydroxyl group can be allylated to introduce a double bond, making the molecule reactive towards thiols in a thiol-ene reaction. beilstein-journals.org

Introducing a Thiol Group: The methylsulfanylmethyl group can be modified to generate a free thiol. For example, cleavage of the methyl group under specific conditions could yield the corresponding thiol. Alternatively, a thiol group can be introduced at another position on the ring through various synthetic routes.

Once a thiol or ene functionality is present, the molecule can participate in thiol-ene reactions . These reactions are typically initiated by radicals (photo- or thermally generated) and proceed via a step-growth mechanism. nih.govbeilstein-journals.org They are known for their high efficiency, tolerance to various functional groups, and for proceeding under mild conditions. psu.edu This makes them valuable for polymer synthesis and surface modification. researchgate.net

Derivatization and Functionalization of 3 Methylsulfanyl Methyl Phenol

Synthesis of Ethers and Esters from 3-[(Methylsulfanyl)methyl]phenol

The presence of a phenolic hydroxyl group allows for the straightforward synthesis of various ether and ester derivatives. These reactions are fundamental in organic chemistry for protecting the hydroxyl group or for modifying the compound's physical and biological properties.

Ether Synthesis: The most common method for converting a phenol (B47542) to an ether is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orgbyjus.com For this compound, the reaction begins with the treatment of the phenol with a suitable base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. libretexts.org

Ester Synthesis: Esters of this compound can be prepared through several methods, most notably Fischer-Speier esterification. wikipedia.org This method involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). wikipedia.orgathabascau.camasterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. athabascau.ca Alternatively, for a more rapid and often higher-yielding reaction, the phenol can be treated with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. athabascau.ca

Below is a table summarizing representative ether and ester synthesis reactions starting from this compound.

Product NameReagent 1Reagent 2Reaction Type
1-(Methoxymethyl)-3-[(methylsulfanyl)methyl]benzeneSodium Hydride (NaH)Methyl Iodide (CH₃I)Williamson Ether Synthesis
1-(Ethoxymethyl)-3-[(methylsulfanyl)methyl]benzeneSodium Hydride (NaH)Ethyl Bromide (CH₃CH₂Br)Williamson Ether Synthesis
3-[(Methylsulfanyl)methyl]phenyl acetateAcetic AnhydridePyridineAcylation
3-[(Methylsulfanyl)methyl]phenyl benzoateBenzoyl ChloridePyridineAcylation
3-[(Methylsulfanyl)methyl]phenyl propanoatePropanoic AcidSulfuric Acid (H₂SO₄)Fischer Esterification

Oxidation and Reduction Chemistry of the Sulfide (B99878) Moiety in this compound

The sulfur atom in the (methylsulfanyl)methyl group is susceptible to both oxidation and reduction, allowing for the synthesis of derivatives with different oxidation states at the sulfur center. The sulfide can be oxidized to a sulfoxide (B87167) and further to a sulfone, each step modifying the electronic properties and steric bulk of the side chain.

Oxidation: The oxidation of the sulfide moiety is typically achieved using common oxidizing agents. Treatment with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions selectively oxidizes the sulfide to a sulfoxide, yielding 3-[(methylsulfinyl)methyl]phenol. The use of a stronger oxidizing agent or an excess of the oxidant, for instance, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), leads to the full oxidation of the sulfide to the corresponding sulfone, 3-[(methylsulfonyl)methyl]phenol. The oxidation of sulfides can also be mediated by selective catalysts. nih.govresearchgate.net

Reduction: The reverse transformation, the reduction of a sulfoxide back to a sulfide, can also be accomplished. This is typically carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although other specialized reagents can also be employed for this purpose.

The different oxidation states of the sulfur atom are summarized in the following table.

Compound NameSulfur Oxidation StateTypical Reagents for Formation
This compoundSulfide (-2)(Starting Material)
3-[(Methylsulfinyl)methyl]phenolSulfoxide (0)H₂O₂, m-CPBA (1 equiv.)
3-[(Methylsulfonyl)methyl]phenolSulfone (+2)KMnO₄, H₂O₂ (excess)

Formation of Polymeric Structures Incorporating this compound Units

The bifunctional nature of this compound, possessing a reactive phenolic hydroxyl group and multiple activated sites on the aromatic ring, makes it a candidate monomer for the synthesis of various polymeric structures. rsc.org

Phenol-Formaldehyde Type Resins: One of the most established routes for polymerizing phenols is through condensation with formaldehyde (B43269). wikipedia.orgresearchgate.net Substituted phenols are widely used to create resins with specific properties. dtic.milgoogle.com this compound could react with formaldehyde under either acidic (novolak) or basic (resol) conditions. researchgate.net In a base-catalyzed reaction, hydroxymethylation would occur at the ortho and para positions (2, 4, and 6), followed by condensation to form a cross-linked thermosetting polymer. The (methylsulfanyl)methyl group would remain as a pendant functional group on the polymer backbone, potentially imparting properties such as improved adhesion to metals or altered thermal stability. google.com

Polyether Synthesis: The phenolic hydroxyl group can participate in polycondensation reactions to form polyethers. For instance, reacting the disodium (B8443419) salt of this compound with a dihaloalkane in a poly-Williamson ether synthesis could yield a linear polyether. The properties of the resulting polymer would be influenced by the length and nature of the dihaloalkane linker. This approach has been used to create functional polymers from various phenolic monomers. bezwadabiomedical.com

Polyester and Polyurethane Synthesis: Functional diols derived from phenolic compounds can be used to synthesize polyesters and polyurethanes. nih.gov While not a direct polymerization of the parent molecule, this compound could be first converted into a diol (e.g., by reacting its phenoxide form with ethylene (B1197577) oxide) and then be used as a monomer in polycondensation reactions with diacids (for polyesters) or diisocyanates (for polyurethanes).

Oxidative Polycondensation: Phenolic compounds can undergo oxidative polycondensation to form polymers with C-C and C-O-C linkages. researchgate.net This method, often using oxidants in an aqueous medium, could be applied to this compound to create novel oligomers or polymers. The presence of the sulfur-containing side chain might also influence the polymerization process and the final properties of the material. tandfonline.com

These potential polymerization routes highlight the versatility of this compound as a monomer for creating functional materials.

Theoretical and Computational Investigations of 3 Methylsulfanyl Methyl Phenol

Quantum Chemical Calculations of Electronic Structure and Bonding in 3-[(Methylsulfanyl)methyl]phenol

Quantum chemical calculations are fundamental to understanding the electronic environment of this compound. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and, more commonly, Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, yielding information about its wave function and electron density distribution. pleiades.online

For this compound, these calculations can elucidate the interplay between the electron-donating hydroxyl (-OH) group and the methylsulfanylmethyl (-CH₂SCH₃) group. The hydroxyl group, being an activating ortho-, para-director, increases electron density on the aromatic ring, particularly at the C2, C4, and C6 positions. The -CH₂SCH₃ group's effect is more complex; while the sulfur atom has lone pairs that can participate in resonance, its electronegativity and the presence of the methyl group also induce electronic effects.

Quantum chemical calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. Studies on related molecules, such as methyl phenyl sulfide (B99878), have confirmed the utility of methods like B3LYP and MP2 with extended basis sets (e.g., 6-311++G(3d,p)) in achieving results that correlate well with experimental data. pleiades.online For this compound, calculations would likely show a coplanar orientation of the C-S-C fragment relative to the benzene (B151609) ring as a low-energy conformation. pleiades.online

Key electronic properties derived from these calculations include the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which indicate the partial positive or negative character of each atom, and the mapping of the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Calculated Structural Parameters for Phenol (B47542) and Thioanisole (Methyl Phenyl Sulfide) Moieties This table presents typical bond lengths and angles for the parent structures to illustrate the data obtained from quantum chemical calculations. The actual values for this compound would be influenced by the combined electronic effects of both substituents.

ParameterMolecule MoietyTypical Calculated Value (B3LYP/6-31G(d))
C-O Bond LengthPhenol~1.36 Å
O-H Bond LengthPhenol~0.96 Å
C-S Bond LengthThioanisole~1.77 Å
S-CH₃ Bond LengthThioanisole~1.82 Å
C-O-H AnglePhenol~109°
C-S-C AngleThioanisole~105°

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

Density Functional Theory (DFT) is a particularly powerful and widely used computational tool for investigating the mechanisms of chemical reactions. nih.gov By applying DFT, researchers can map the potential energy surface for a given reaction, identifying stable reactants, products, intermediates, and the transition states that connect them. For this compound, this could involve studying reactions such as electrophilic aromatic substitution, oxidation at the sulfur atom, or reactions involving the phenolic hydroxyl group.

DFT calculations, often using hybrid functionals like B3LYP or M06 with appropriate basis sets, can determine the activation energies (the energy barrier of the transition state) for various potential pathways. science.govacs.org A lower activation energy implies a faster reaction rate, allowing for the prediction of the most likely reaction products under given conditions. For instance, in an electrophilic substitution reaction, DFT could predict whether an incoming electrophile would preferentially add to the positions ortho or para to the hydroxyl group, which is a strong activating group.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are key indicators of reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). The HOMO-LUMO energy gap is a descriptor of chemical stability; a smaller gap suggests higher reactivity. acs.orgvulcanchem.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the sulfur atom, making these the primary sites for electrophilic attack.

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values for Related Phenolic Compounds This table provides example data to demonstrate how DFT is used to analyze electronic properties related to reactivity. Values are representative and typically calculated in Hartrees or electronvolts (eV).

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenol~ -8.5~ -1.1~ 7.4
p-Cresol~ -8.3~ -1.0~ 7.3
Guaiacol (2-Methoxyphenol)~ -8.2~ -0.9~ 7.3

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound is primarily due to the rotational freedom around several single bonds: the bond connecting the methylene (B1212753) group to the phenyl ring (Aryl-CH₂), the methylene-sulfur bond (CH₂-S), and the sulfur-methyl bond (S-CH₃). Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers or rotamers) of the molecule and to determine the energy barriers to rotation between them. iu.edu.sa

Computational methods can systematically rotate these bonds and calculate the corresponding energy at each step, a process known as a potential energy surface scan. This reveals the low-energy conformers that are most likely to exist at a given temperature. For the -CH₂SCH₃ side chain, specific staggered conformations are expected to be more stable than eclipsed ones to minimize steric hindrance.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.comnih.gov In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the forces on each atom are calculated. lambris.com By solving Newton's equations of motion over a series of very small time steps, a trajectory is generated that shows how the molecule moves, vibrates, and changes its conformation.

MD simulations on this compound could reveal:

The preferred conformations of the side chain in an aqueous environment.

The formation and lifetime of intramolecular and intermolecular hydrogen bonds involving the phenolic -OH group and the sulfur atom.

Prediction of Spectroscopic Parameters (Beyond Basic Identification) for this compound and its Derivatives

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Beyond simple identification, theoretical calculations can provide a detailed assignment of spectral features, aiding in the complete characterization of this compound and its derivatives.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the O-H bond, C=C stretching in the ring, or the wagging of the CH₂ group. By visualizing these vibrational modes, each peak in an experimental Infrared (IR) or Raman spectrum can be definitively assigned. researchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of quantum chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. researchgate.netscience.gov These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the precise assignment of complex NMR spectra and can help distinguish between different isomers or conformers.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Phenol This table illustrates the correlation between computed and observed IR spectral peaks, a common application of DFT in spectroscopy. A scaling factor is often applied to the calculated values to improve the match.

Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d))
O-H Stretch34503620
Aromatic C-H Stretch30653185
Aromatic C=C Stretch16101655
C-O Stretch12301265
O-H Bend11751205

Role of 3 Methylsulfanyl Methyl Phenol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules (Non-Clinical Applications)

As a precursor, 3-[(Methylsulfanyl)methyl]phenol serves as a critical starting material in multi-step synthetic pathways aimed at producing complex organic molecules for various non-clinical applications. The phenolic hydroxyl group can be readily converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions. This allows for the introduction of additional substituents onto the aromatic ring, thereby increasing molecular complexity.

For instance, the hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the electronic properties of the aromatic ring and provide points for further chemical elaboration. The (methylsulfanyl)methyl group, on the other hand, can undergo oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then participate in a range of carbon-carbon bond-forming reactions. This versatility makes this compound a valuable building block in the synthesis of agrochemicals, materials science components, and other specialty chemicals.

Building Block for Heterocyclic Compounds

The reactivity of this compound also extends to its use as a key building block in the synthesis of heterocyclic compounds. The presence of both a nucleophilic hydroxyl group and a potentially reactive benzylic position in the (methylsulfanyl)methyl group allows for cyclization reactions to form various heterocyclic rings.

One common strategy involves the reaction of the phenolic hydroxyl group with a bifunctional electrophile, leading to the formation of an intermediate that can subsequently undergo intramolecular cyclization. For example, reaction with an alpha-halo ketone could lead to the formation of a benzofuran (B130515) derivative. Alternatively, the (methylsulfanyl)methyl group can be functionalized to introduce a reactive site that can participate in ring-closing reactions. The ability to construct these heterocyclic systems is of significant interest as they form the core structure of many biologically active molecules and functional materials.

Intermediacy in the Formation of Sulfur-Containing Benzyl (B1604629) Alcohol Derivatives

This compound is a direct precursor to a class of important organic molecules: sulfur-containing benzyl alcohol derivatives. The transformation of the (methylsulfanyl)methyl group is central to this application. Oxidation of the sulfide (B99878) to a sulfoxide or sulfone is a common initial step. The resulting electron-withdrawing sulfinyl or sulfonyl group activates the adjacent benzylic protons, making them susceptible to deprotonation by a base.

This deprotonation generates a carbanion that can then react with various electrophiles, including aldehydes and ketones, in what is known as a Pummerer rearrangement or a related condensation reaction. This sequence of reactions ultimately leads to the formation of a new carbon-carbon bond at the benzylic position and the introduction of a hydroxyl group, thus yielding a sulfur-containing benzyl alcohol derivative. These products are valuable intermediates in their own right, finding use in the synthesis of more complex molecules.

Advanced Analytical Spectroscopic Techniques for Mechanistic Studies of 3 Methylsulfanyl Methyl Phenol Reactions

In-situ NMR Spectroscopy for Reaction Monitoring

In-situ NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. It provides quantitative data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates over time, offering a detailed kinetic profile of the reaction. mdpi.com

For reactions involving 3-[(Methylsulfanyl)methyl]phenol, such as electrophilic aromatic substitution, oxidation, or reactions at the methylsulfanyl group, ¹H and ¹³C NMR are invaluable. For instance, in an alkylation or acylation reaction at the phenolic oxygen or the aromatic ring, the chemical shifts of the aromatic protons and the phenolic proton (if not exchanged) would change significantly. The protons of the methylene (B1212753) bridge (-CH₂-) and the methylsulfanyl group (-S-CH₃) serve as sensitive probes for transformations at or near the sulfur atom.

Real-time monitoring can reveal the presence of short-lived intermediates that might otherwise be undetectable. nih.gov By integrating the signals corresponding to different species, a concentration-versus-time profile can be constructed. This data is essential for determining reaction orders, rate constants, and activation energies, thereby building a comprehensive mechanistic picture. For example, in a study on phenol (B47542) alkylation, in-situ ¹³C MAS NMR spectroscopy was used to track the sequential dehydration of an alcohol to an alkene, followed by the alkylation of the phenol, demonstrating the technique's ability to distinguish between consecutive reaction steps. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Changes During a Reaction of this compound

SpeciesProtonExpected Chemical Shift (δ, ppm)Notes
Reactant: this compound-S-CH₃~2.1-2.5Initial chemical shift.
-CH₂-S-~3.6-4.0Initial chemical shift of the methylene bridge.
Aromatic H~6.7-7.2Complex multiplet pattern for the substituted ring.
Intermediate: Sulfoxide (B87167) derivative-S(O)-CH₃~2.7-3.0Downfield shift upon oxidation of sulfur.
-CH₂-S(O)-~4.0-4.5Downfield shift of adjacent methylene protons.
Aromatic H~6.8-7.4Minor shifts due to change in electron-withdrawing nature.
Product: O-Alkylated derivative-S-CH₃~2.1-2.5Minimal change if the sulfur center is not involved.
-O-RVariesAppearance of new signals corresponding to the alkyl group.
Aromatic H~6.8-7.3Shift in aromatic signals upon ether formation.

Note: The chemical shifts are approximate and can vary based on the solvent and specific reaction conditions.

Mass Spectrometry Techniques for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive analytical method for detecting and identifying reaction intermediates, even those present at very low concentrations. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) are particularly well-suited for mechanistic studies as they can transfer ions from a reacting solution directly into the mass analyzer with minimal fragmentation. rsc.org

When studying the reactions of this compound, MS can be used to intercept and characterize key intermediates. For example, in an oxidation reaction, one might expect to observe species corresponding to the sulfoxide or sulfone derivatives. In reactions involving the phenolic hydroxyl group, such as its conversion to a phenoxide ion, MS can detect the corresponding negatively charged species.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. researchgate.net By selecting a specific ion of interest (a suspected intermediate) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern can be used to confirm the structure of the intermediate by comparing it to the fragmentation of known compounds or through computational prediction. nih.gov For instance, in the study of complex metabolic pathways, LC/MS was used to characterize numerous novel metabolites, including reactive intermediates, by analyzing their mass and fragmentation patterns. acs.org This approach could be directly applied to identify transient species in synthetic reactions of this compound.

Table 2: Potential Intermediates in Reactions of this compound and Their Expected Mass-to-Charge Ratios (m/z)

Reaction TypeProposed IntermediateChemical FormulaExpected m/z [M+H]⁺Expected m/z [M-H]⁻
Oxidation3-[(Methylsulfinyl)methyl]phenolC₈H₁₀O₂S171.04169.03
Oxidation3-[(Methylsulfonyl)methyl]phenolC₈H₁₀O₃S187.04185.02
Deprotonation3-[(Methylsulfanyl)methyl]phenoxideC₈H₉OS⁻---153.04
Electrophilic AdditionProtonated Adduct (e.g., with NO₂⁺)C₈H₁₀NO₃S⁺200.04---

Note: The m/z values are for the most abundant isotopes and are calculated based on the molecular formula.

X-ray Crystallography of this compound Derivatives for Structural Elucidation

While NMR and MS provide information about species in solution, single-crystal X-ray crystallography offers definitive, high-resolution structural information in the solid state. This technique is indispensable for unambiguously determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry of stable reaction products or isolable intermediates.

For this compound, derivatization is key to applying this technique for mechanistic insights. By converting the initial product into a stable, crystalline derivative, its structure can be unequivocally confirmed. For example, if a reaction leads to substitution at a specific position on the aromatic ring, forming a crystalline derivative and solving its structure can prove the regioselectivity of the reaction. Studies on related phenolic or sulfur-containing compounds demonstrate the power of this approach. For instance, the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol revealed key details about intermolecular hydrogen bonding and the dihedral angle between the benzene (B151609) and triazole rings, which influences the molecule's packing and properties. researchgate.net Similarly, analysis of other complex sulfur-containing Schiff base derivatives has provided precise measurements of bond angles and intermolecular interactions that stabilize the structures. analis.com.mynih.goviucr.org

This structural data is not only confirmatory but also provides insight into the electronic and steric factors that may have governed the reaction pathway. The solid-state conformation can suggest which rotamers might be preferred in solution and how intermolecular forces, such as hydrogen bonding involving the phenol group, might influence reactivity.

Table 3: Representative Crystallographic Data for Compounds with Related Structural Motifs

Note: This table presents data from derivatives containing phenol, methylsulfanyl, or related moieties to illustrate the type of information obtained from X-ray crystallography.

Future Directions and Emerging Research Avenues for 3 Methylsulfanyl Methyl Phenol

The exploration of 3-[(Methylsulfanyl)methyl]phenol is entering a new phase, driven by advancements in sustainable chemistry, catalysis, materials science, and computational modeling. These emerging research avenues promise to unlock the full potential of this versatile molecule, moving beyond its current applications and paving the way for innovative technologies. This article focuses on the future directions of research concerning this compound, emphasizing green synthesis, novel catalytic transformations, non-biological materials science applications, and the predictive power of advanced computational modeling.

Q & A

What are the key structural features and systematic nomenclature of 3-[(Methylsulfanyl)methyl]phenol?

Answer:
The compound consists of a phenolic ring substituted with a methylsulfanylmethyl group (–CH2–S–CH3) at the third position. According to IUPAC rules, the parent chain is phenol, with the methylsulfanyl group as a substituent. The systematic name is This compound , with CAS No. 3120-74-9. The methylsulfanyl group (–S–CH3) enhances lipophilicity, potentially influencing bioavailability and reactivity in biological systems .

What synthetic methodologies are reported for this compound?

Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 3-(chloromethyl)phenol with sodium methanethiolate (NaSCH3) in anhydrous tetrahydrofuran (THF) under nitrogen at 60°C for 12 hours.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1). Yield: ~65% .
    Alternative routes may use methanesulfonyl chloride derivatives, with optimization required to minimize oxidation of the thioether group .

How does the methylsulfanyl group affect the compound’s stability compared to sulfonyl/sulfoxide analogs?

Answer:
The methylsulfanyl (–S–CH3) group is more oxidatively labile than sulfonyl (–SO2–) or sulfoxide (–SO–) groups. Stability studies in aqueous buffers (pH 7.4, 37°C) show a half-life of 24–48 hours due to potential oxidation to sulfoxide. In contrast, sulfonyl derivatives (e.g., 3-Chloro-4-(methylsulfonyl)phenol) exhibit no degradation under similar conditions . Researchers must use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during storage and reactions.

What analytical techniques are optimal for quantifying this compound in environmental matrices?

Answer:

  • HPLC-UV: Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 270 nm. Detection limit: 0.1 µg/mL .
  • GC-MS: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Column: DB-5MS (30 m × 0.25 mm), splitless mode. Quantify using m/z 154 (base peak) and 169 .
    HPLC is preferred for thermally labile samples, while GC-MS offers higher sensitivity for trace analysis.

How can contradictory reports on the compound’s biological activity be resolved?

Answer:
Discrepancies in antimicrobial or antioxidant activity (e.g., IC50 variations) may arise from:

  • Purity differences: Validate compound purity via NMR (≥95%) and HPLC (≥99%) .
  • Assay conditions: Standardize protocols (e.g., broth microdilution for MIC tests vs. DPPH for antioxidant activity) .
  • Structural analogs: Compare with 4-(methylsulfonyl)phenol derivatives to isolate the methylsulfanyl group’s contribution .

What computational methods predict the reactivity of this compound?

Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to model electrophilic aromatic substitution (e.g., nitration at C4/C6 positions). The methylsulfanyl group acts as an electron donor, directing substituents to meta/para positions .
  • Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

What are the challenges in synthesizing deuterated analogs for metabolic studies?

Answer:
Deuterating the methylsulfanyl group requires:

  • Isotope Exchange: React this compound with D2O and a Pd/C catalyst under high pressure (50 bar) at 120°C for 72 hours.
  • Characterization: Confirm deuteration via mass spectrometry (M+2 peak) and 2H-NMR .
    Low yields (<30%) are common due to competing side reactions.

How does the compound’s logP value correlate with its membrane permeability?

Answer:
Experimental logP (octanol/water) is 2.1 ± 0.2, indicating moderate lipophilicity. This aligns with passive diffusion across lipid bilayers (e.g., Caco-2 cell assays show Papp = 1.2 × 10⁻⁶ cm/s). However, the thioether group may interact with membrane transporters, requiring bidirectional permeability assays .

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